molecular formula C23H26N2O2 B10923457 (16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]estra-1,3,5(10)-trien-17-one

(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]estra-1,3,5(10)-trien-17-one

Cat. No.: B10923457
M. Wt: 362.5 g/mol
InChI Key: ANYSKZGJSBHZPP-RVDMUPIBSA-N
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Description

(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]estra-1,3,5(10)-trien-17-one: is a synthetic compound that belongs to the class of organic molecules known as estrogens. This compound is characterized by its unique structure, which includes a hydroxy group, a pyrazolylmethylidene group, and a trienone system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]estra-1,3,5(10)-trien-17-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the trienone system: This can be achieved through aldol condensation reactions, where appropriate aldehydes and ketones are used under basic conditions.

    Introduction of the pyrazolylmethylidene group: This step involves the reaction of the intermediate trienone with 1-methyl-1H-pyrazole under acidic or basic conditions to form the desired pyrazolylmethylidene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at the 3-position can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The trienone system can be reduced to form a saturated or partially saturated derivative.

    Substitution: The pyrazolylmethylidene group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide, potassium permanganate, or osmium tetroxide.

    Reduction: Catalysts such as palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Conditions may vary depending on the nature of the substituent, but common reagents include alkyl halides, acyl chlorides, and organometallic reagents.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of saturated or partially saturated derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]estra-1,3,5(10)-trien-17-one:

    Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential estrogenic activity and effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications in hormone replacement therapy and treatment of estrogen-related disorders.

    Industry: Potential use in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]estra-1,3,5(10)-trien-17-one involves its interaction with estrogen receptors. Upon binding to the receptor, the compound can modulate the expression of estrogen-responsive genes, leading to various biological effects. The molecular targets include estrogen receptor alpha and beta, and the pathways involved may include the regulation of cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural estrogen with a similar trienone system but lacking the pyrazolylmethylidene group.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives, similar in structure but with an ethinyl group at the 17-position.

    Tamoxifen: A selective estrogen receptor modulator with a different core structure but similar biological activity.

Uniqueness

  • The presence of the pyrazolylmethylidene group in (16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]estra-1,3,5(10)-trien-17-one distinguishes it from other estrogens and may confer unique biological properties and reactivity.

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

(16E)-3-hydroxy-13-methyl-16-[(2-methylpyrazol-3-yl)methylidene]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C23H26N2O2/c1-23-9-7-19-18-6-4-17(26)12-14(18)3-5-20(19)21(23)13-15(22(23)27)11-16-8-10-24-25(16)2/h4,6,8,10-12,19-21,26H,3,5,7,9,13H2,1-2H3/b15-11+

InChI Key

ANYSKZGJSBHZPP-RVDMUPIBSA-N

Isomeric SMILES

CC12CCC3C(C1C/C(=C\C4=CC=NN4C)/C2=O)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CC(=CC4=CC=NN4C)C2=O)CCC5=C3C=CC(=C5)O

Origin of Product

United States

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